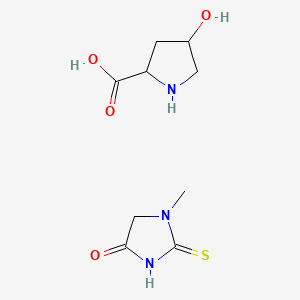
Mth-DL-hydroxy proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mth-DL-hydroxy proline is a compound with significant importance in various fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxypyrrolidine-2-carboxylic acid typically involves the hydroxylation of L-proline. This can be achieved through various methods, including microbial fermentation and chemical synthesis. One common method involves the use of recombinant strains of Corynebacterium glutamicum and Escherichia coli to produce trans-4-hydroxy-L-proline .
1-methyl-2-sulfanylideneimidazolidin-4-one can be synthesized through the reaction of 1-methylimidazolidin-2-one with sulfur-containing reagents under controlled conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of 4-Hydroxypyrrolidine-2-carboxylic acid often involves large-scale microbial fermentation processes. These processes are optimized for high yield and cost-effectiveness. The fermentation broth is typically subjected to downstream processing, including purification and crystallization, to obtain the final product .
化学反応の分析
Types of Reactions
4-Hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
1-methyl-2-sulfanylideneimidazolidin-4-one can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile. It can also undergo oxidation reactions to form sulfoxides or sulfones.
Major Products Formed
The major products formed from the reactions of 4-Hydroxypyrrolidine-2-carboxylic acid include derivatives used in peptide synthesis and pharmaceutical intermediates . For 1-methyl-2-sulfanylideneimidazolidin-4-one, the major products include various sulfur-containing heterocycles used in medicinal chemistry.
科学的研究の応用
4-Hydroxypyrrolidine-2-carboxylic acid is widely used in scientific research for the synthesis of neuroexcitatory kainoids and antifungal echinocandins . It is also employed in the synthesis of chiral ligands for enantioselective ethylation of aldehydes . In biology, it is a natural constituent of animal structural proteins such as collagen and elastin .
1-methyl-2-sulfanylideneimidazolidin-4-one has potential applications in organic synthesis as a building block for the synthesis of various heterocyclic compounds. It is also being explored for its potential use in medicinal chemistry as a precursor for drug development.
作用機序
The mechanism of action of 4-Hydroxypyrrolidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it plays a role in stabilizing the secondary structure of collagen . It interacts with various enzymes and receptors in the body, contributing to its biological activity.
1-methyl-2-sulfanylideneimidazolidin-4-one exerts its effects through its sulfur atom, which can participate in various chemical reactions. It can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modulation of biological pathways.
類似化合物との比較
Similar Compounds
cis-4-Hydroxy-L-proline: Another isomer of hydroxyproline used in peptide synthesis.
cis-4-Hydroxy-D-proline: A stereoisomer of hydroxyproline with different biological activity.
L-4-Hydroxyproline methyl ester hydrochloride: A derivative of hydroxyproline used in organic synthesis.
Uniqueness
4-Hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which makes it a valuable chiral building block in pharmaceutical synthesis . Its role in stabilizing collagen structure also sets it apart from other similar compounds .
特性
CAS番号 |
104809-12-3 |
|---|---|
分子式 |
C9H15N3O4S |
分子量 |
261.296 |
IUPAC名 |
4-hydroxypyrrolidine-2-carboxylic acid;1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C5H9NO3.C4H6N2OS/c7-3-1-4(5(8)9)6-2-3;1-6-2-3(7)5-4(6)8/h3-4,6-7H,1-2H2,(H,8,9);2H2,1H3,(H,5,7,8) |
InChIキー |
CKLLMZRREKSAKB-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)NC1=S.C1C(CNC1C(=O)O)O |
同義語 |
MTH-DL-HYDROXY PROLINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















